O-(2-fluorophenyl)hydroxylamine
Description
O-(2-Fluorophenyl)hydroxylamine (CAS: 55418-27-4), also known as O-[(2-fluorophenyl)methyl]hydroxylamine, is a hydroxylamine derivative with a fluorinated aromatic substituent. Its molecular formula is C₇H₈FNO (MW: 141.14 g/mol). Key physicochemical properties include:
- Boiling point: 238°C
- Density: 1.176 g/cm³
- logP: 1.916 (moderate lipophilicity)
- Polar Surface Area (PSA): 32.26 Ų .
This compound is structurally characterized by a hydroxylamine group (-NHOH) attached to a 2-fluorobenzyl moiety. The fluorine atom at the ortho position introduces steric and electronic effects, influencing reactivity and interactions with biological targets .
Properties
IUPAC Name |
O-(2-fluorophenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-3-1-2-4-6(5)9-8/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZDAMQLLWGWRNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)ON)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Synthesis: One common method involves the reaction of 2-fluoronitrobenzene with hydroxylamine under reducing conditions. This reaction typically requires a catalyst such as palladium on carbon (Pd/C) and hydrogen gas (H2) to facilitate the reduction of the nitro group to the hydroxylamine derivative.
Alternative Methods: Another approach involves the nucleophilic substitution of 2-fluorobenzene with hydroxylamine in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of O-(2-fluorophenyl)hydroxylamine may involve large-scale catalytic hydrogenation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalyst and reaction conditions is optimized to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: O-(2-fluorophenyl)hydroxylamine can undergo oxidation reactions to form nitroso or nitro derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form amines using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, and other peroxides.
Reduction: LiAlH4, NaBH4, and catalytic hydrogenation.
Substitution: NaOH, K2CO3, and various nucleophiles.
Major Products:
Oxidation: Nitroso and nitro derivatives.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: O-(2-fluorophenyl)hydroxylamine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique reactivity makes it a valuable building block in organic synthesis.
Biology and Medicine: In biological research, this compound can be used to study enzyme mechanisms and as a probe for investigating biochemical pathways. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications include the synthesis of polymers, dyes, and other functional materials.
Mechanism of Action
The mechanism by which O-(2-fluorophenyl)hydroxylamine exerts its effects involves its ability to act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with various substrates, facilitating the formation of new chemical entities. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the substituents and the reaction environment.
Comparison with Similar Compounds
O-((Ferrocenyl)(3-Fluorophenyl)methyl)hydroxylamine
O-(p-Nitrophenyl)-hydroxylamine and O-(p-Nitro-o-methylphenyl)-hydroxylamine
O-(2-Methoxyphenyl)hydroxylamine
- Structure : Methoxy group at the ortho position (CAS: 1361233-90-0).
- Properties: Molecular formula: C₇H₉NO₂ (MW: 139.15 g/mol) logP: Lower than O-(2-fluorophenyl)hydroxylamine due to the electron-donating methoxy group .
- Key Difference : Methoxy improves solubility in polar solvents but reduces lipophilicity compared to fluorine substitution .
O-(2-Fluoroethyl)hydroxylamine Hydrochloride
- Structure : Aliphatic fluorine substituent (CAS: 95068-26-1).
- Properties :
- Key Difference : Aliphatic fluorine increases metabolic stability, whereas aromatic fluorine in this compound influences π-π stacking in biological systems .
Comparative Data Table
*FP: Fluorophenyl; HA: Hydroxylamine
Biological Activity
O-(2-fluorophenyl)hydroxylamine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the molecular formula C7H8FNO and features a hydroxylamine functional group attached to a fluorinated phenyl ring. The presence of the fluorine atom is believed to enhance the compound's biological activity by increasing its binding affinity to various molecular targets.
The biological activity of this compound is primarily attributed to its ability to interact with enzymes and receptors through hydrogen bonding and hydrophobic interactions. These interactions can modulate enzyme activities, particularly those involved in metabolic pathways and immune responses.
- Enzyme Inhibition : The compound has been studied for its potential to inhibit indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme that plays a crucial role in immune regulation and cancer progression. Inhibition of IDO1 can lead to enhanced immune responses against tumors.
- Cellular Pathways : this compound may also affect cellular signaling pathways, influencing processes such as apoptosis and proliferation in cancer cells.
Table 1: Biological Activity of this compound
| Activity Type | Target/Pathway | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | IDO1 | Significant inhibition | |
| Cellular Proliferation | Cancer Cell Lines | Reduced proliferation | |
| Immune Modulation | Immune Cells | Enhanced immune response |
Case Study 1: Anticancer Potential
In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanism was linked to its ability to inhibit IDO1, leading to increased levels of tryptophan and enhanced T-cell activation in vitro.
Case Study 2: Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound revealed that the compound exhibits favorable absorption characteristics, with good oral bioavailability observed in animal models. Its metabolic stability was assessed using liver microsome studies, indicating that the compound is metabolized at a moderate rate, which is advantageous for maintaining therapeutic levels .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with other hydroxylamines and fluorinated compounds.
Table 2: Comparison of Hydroxylamines
| Compound | Structure Type | Key Activity | Reference |
|---|---|---|---|
| This compound | Hydroxylamine with Fluorine | IDO1 inhibition | |
| O-[2-(4-fluorophenyl)ethyl]hydroxylamine | Hydroxylamine with Ethylene Chain | Enzyme inhibition | |
| O-[(5-bromo-2-fluorophenyl)methyl]hydroxylamine | Brominated Hydroxylamine | Enzyme modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
